molecular formula C6H13NO5 B112949 beta-D-Glucopyranosylamine CAS No. 7284-37-9

beta-D-Glucopyranosylamine

Cat. No.: B112949
CAS No.: 7284-37-9
M. Wt: 179.17 g/mol
InChI Key: WCWOEQFAYSXBRK-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranosylamine: is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an amino group This compound belongs to the class of N-glycosides and is known for its significant biological and chemical properties

Mechanism of Action

Target of Action

Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .

Mode of Action

It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Method: One common method for synthesizing beta-D-Glucopyranosylamine involves the condensation of glucose with ammonia or an amine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.

    Reductive Amination: Another method involves the reductive amination of glucose using an amine and a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic processes to ensure high specificity and yield. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond under controlled conditions, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-D-Glucopyranosylamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Oxidized derivatives such as glucosylamines.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted glucosylamines depending on the reagent used.

Scientific Research Applications

Chemistry: Beta-D-Glucopyranosylamine is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of glycosylated compounds and is used in the study of glycosylation reactions.

Biology: In biological research, this compound is used to study carbohydrate-protein interactions. It is also employed in the synthesis of glycopeptides and glycoproteins, which are important for understanding cellular processes and signaling pathways.

Medicine: It acts as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen breakdown, making it a promising candidate for the treatment of type 2 diabetes .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of various industrial products.

Comparison with Similar Compounds

  • N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine
  • 2-(beta-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole
  • 2-(beta-D-glucopyranosyl)-benzothiazole
  • 2-(beta-D-glucopyranosyl)-benzimidazole

Comparison: Beta-D-Glucopyranosylamine is unique due to its specific glycosidic bond formation and its ability to inhibit glycogen phosphorylase. While similar compounds also exhibit biological activity, this compound’s structure allows for more stable interactions with enzymes and proteins, enhancing its efficacy in various applications .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWOEQFAYSXBRK-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223153
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7284-37-9
Record name Glucopyranosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosylamine
Reactant of Route 2
beta-D-Glucopyranosylamine
Reactant of Route 3
beta-D-Glucopyranosylamine
Reactant of Route 4
beta-D-Glucopyranosylamine
Reactant of Route 5
beta-D-Glucopyranosylamine
Reactant of Route 6
beta-D-Glucopyranosylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.